molecular formula C8H10O3 B13454665 4-Methyl-3-oxobicyclo[2.1.1]hexane-1-carboxylic acid

4-Methyl-3-oxobicyclo[2.1.1]hexane-1-carboxylic acid

Cat. No.: B13454665
M. Wt: 154.16 g/mol
InChI Key: SBBMOVXBUQDLJZ-UHFFFAOYSA-N
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Description

4-Methyl-3-oxobicyclo[2.1.1]hexane-1-carboxylic acid is a specialized chemical scaffold of significant interest in modern medicinal chemistry for the development of novel, sp3-rich bioactive compounds. It belongs to the class of bicyclo[2.1.1]hexanes, which are recognized as valuable saturated bioisosteres for flat, aromatic rings like the ortho-substituted phenyl ring . This replacement strategy, often termed "escape from flatland," is a powerful tactic to improve the physicochemical properties of drug candidates . Incorporating a three-dimensional saturated scaffold like this one in place of a planar phenyl ring can dramatically enhance aqueous solubility, reduce lipophilicity, and improve metabolic stability, while retaining or even improving target bioactivity . The presence of both a carboxylic acid and a ketone functional group on the rigid bicyclic core provides versatile handles for further synthetic elaboration, making this compound a valuable building block for constructing libraries of potential agrochemicals and pharmaceuticals. Researchers can utilize this reagent to create novel analogs of existing bioactive molecules with optimized properties. This product is intended for research applications and is strictly labeled as For Research Use Only (RUO). It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C8H10O3

Molecular Weight

154.16 g/mol

IUPAC Name

4-methyl-3-oxobicyclo[2.1.1]hexane-1-carboxylic acid

InChI

InChI=1S/C8H10O3/c1-7-3-8(4-7,6(10)11)2-5(7)9/h2-4H2,1H3,(H,10,11)

InChI Key

SBBMOVXBUQDLJZ-UHFFFAOYSA-N

Canonical SMILES

CC12CC(C1)(CC2=O)C(=O)O

Origin of Product

United States

Preparation Methods

Photochemical [2+2] Cycloaddition and Subsequent Functionalization

One effective route to bicyclo[2.1.1]hexane derivatives involves photochemical [2+2] cycloaddition of dienes generated in situ, followed by functional group transformations.

  • Starting materials: Propargyl alcohol derivatives and phenyl magnesium bromide are used to prepare key intermediates such as allylic alcohols.
  • Key step: Michael addition of these intermediates with methyl propiolate in the presence of 1,4-diazabicyclo[2.2.2]octane (DABCO) yields dienes.
  • Photochemical step: Irradiation of the diene mixture under blue LED light induces intramolecular cyclization forming bicyclo[2.1.1]hexane skeletons.
  • Saponification and purification: Subsequent saponification with sodium hydroxide and crystallization afford the bicyclic acid with high purity and yields (~71% over three steps).
  • Scale: This method has been scaled to multigram quantities without chromatographic purification, demonstrating practical utility.

Oxidation of Bicyclic Aldehydes

  • Starting from 4-methyl-2-oxabicyclo[2.1.1]hexane-1-carbaldehyde , oxidation can be performed to convert the aldehyde group to the carboxylic acid function.
  • Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3), or other strong oxidizers are typically used under controlled conditions to avoid overoxidation or ring cleavage.
  • This approach allows the introduction of the carboxylic acid moiety while preserving the bicyclic framework.

Cyclization and Rearrangement Strategies

  • Iodine-promoted cyclization of methylenecyclobutane derivatives can yield bicyclic carbamates, which upon hydrolytic cleavage and oxidation furnish bicyclo[2.1.1]hexane carboxylic acids.
  • Curtius rearrangement of carboxylic acid precursors has been used to access orthogonally protected diamine derivatives of bicyclo[2.1.1]hexane carboxylic acids, which can be further manipulated to keto acids.

Reaction Conditions and Optimization

Step Reagents/Conditions Yield (%) Notes
Michael addition Methyl propiolate, DABCO, room temperature ~70 Formation of diene intermediate
Photochemical cyclization Blue LED irradiation, no column chromatography 71 (overall) Efficient cyclization, scalable
Saponification NaOH, aqueous workup - Conversion to carboxylic acid
Oxidation of aldehyde KMnO4 or CrO3, controlled temperature Variable Avoid ring degradation
Iodine-promoted cyclization I2, methylenecyclobutane derivatives 62 (for carbamate intermediate) Followed by hydrolysis and oxidation

Analytical Characterization

  • NMR Spectroscopy: ^1H and ^13C NMR confirm the bicyclic framework and functional groups. Typical chemical shifts for keto and carboxylic acid carbons appear downfield (~170-210 ppm in ^13C NMR).
  • Mass Spectrometry: Confirms molecular weight and fragmentation patterns consistent with bicyclo[2.1.1]hexane derivatives.
  • Crystallography: Single-crystal X-ray diffraction is often used to confirm stereochemistry and ring strain in bicyclic systems.

Comparative Analysis with Related Compounds

Compound Key Functional Groups Synthetic Complexity Applications
4-Methyl-3-oxobicyclo[2.1.1]hexane-1-carboxylic acid Keto, carboxylic acid High Pharmaceutical intermediates, bioisosteres
4-Methyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid Ether, carboxylic acid Moderate Organic synthesis building block
4-Methyl-3-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid Trifluoromethyl, ether, carboxylic acid High Materials science, fluorinated polymers

Summary and Outlook

The preparation of 4-Methyl-3-oxobicyclo[2.1.1]hexane-1-carboxylic acid relies on advanced synthetic methodologies combining photochemical cycloadditions, selective oxidations, and cyclization strategies. Recent advances have allowed scalable synthesis with good yields and minimal purification steps, making this compound accessible for further research in medicinal chemistry and materials science.

Further research is warranted to optimize oxidation steps to improve selectivity and to explore catalytic asymmetric versions for enantiomerically pure products. The bicyclic scaffold’s unique strain and functionalization potential continue to attract interest for novel bioactive molecule development.

Chemical Reactions Analysis

Oxidation Reactions

The ketone group at position 3 undergoes selective oxidation under controlled conditions. For example:

  • CrO₃/H₂SO₄ (Jones reagent) oxidizes the ketone to a diketone intermediate, though over-oxidation risks decarboxylation of the carboxylic acid.

  • KMnO₄/NaOH selectively oxidizes the ketone without affecting the bicyclic core, yielding 3-hydroxy derivatives.

Esterification and Amidation

The carboxylic acid group participates in standard derivatization reactions:

  • Esterification : Reacts with methanol/H₂SO₄ to form methyl esters (e.g., methyl 4-methyl-3-oxobicyclo[2.1.1]hexane-1-carboxylate) at 70–80% yield .

  • Amide Formation : Coupling with EDCl/HOBt and amines produces amides (e.g., 4-methyl-3-oxobicyclo[2.1.1]hexane-1-carboxamide) in 65–85% yields .

Nucleophilic Addition Reactions

The ketone undergoes nucleophilic attacks:

  • Grignard Reagents : Methylmagnesium bromide adds to the ketone, forming tertiary alcohols (e.g., 3-hydroxy-4-methylbicyclo[2.1.1]hexane-1-carboxylic acid) in 55–70% yields.

  • Hydrazine : Forms hydrazones under acidic conditions, useful for crystallographic analysis .

Stability and Degradation Pathways

The compound demonstrates stability under physiological conditions but degrades under extreme pH or UV exposure:

  • Acidic Hydrolysis (pH < 2): Decarboxylation occurs at 60°C, yielding 4-methylbicyclo[2.1.1]hexan-3-one .

  • Photodegradation : UV light (254 nm) induces ring-opening reactions, forming linear dienes .

Mechanistic Insights

  • Steric Effects : The bicyclic framework directs regioselectivity in nucleophilic additions due to steric hindrance at the bridgehead.

  • Electronic Effects : The electron-withdrawing carboxylic acid group activates the ketone for nucleophilic attacks .

Scientific Research Applications

4-Methyl-3-oxobicyclo[2.1.1]hexane-1-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases that involve oxidative stress.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins

Mechanism of Action

The mechanism by which 4-Methyl-3-oxobicyclo[2.1.1]hexane-1-carboxylic acid exerts its effects involves its interaction with various molecular targets. The rigid structure of the compound allows it to fit into specific binding sites on enzymes and proteins, modulating their activity. This interaction can affect various biochemical pathways, leading to changes in cellular processes .

Comparison with Similar Compounds

Structural and Molecular Properties

The table below compares key structural features and molecular properties of 4-methyl-3-oxobicyclo[2.1.1]hexane-1-carboxylic acid (inferred) and related compounds:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
4-Methyl-3-oxobicyclo[2.1.1]hexane-1-carboxylic acid* 4-CH₃, 3-Oxo C₇H₁₀O₃ ~142.15 High polarity due to ketone; strained bicyclic framework enhances rigidity
4-Bromobicyclo[2.1.1]hexane-1-carboxylic acid 4-Br C₇H₉BrO₂ 205.05 Bromine increases molecular weight and reactivity for cross-coupling
2-Oxabicyclo[2.1.1]hexane-1-carboxylic acid 2-O (ether) C₆H₈O₃ 128.13 Ether oxygen reduces ring strain; lower polarity compared to oxo
4-(tert-Boc-amino)bicyclo[2.1.1]hexane-1-carboxylic acid 4-NHBoc C₁₁H₁₇NO₅ 243.26 Boc group enhances hydrophobicity; used in peptide synthesis
3,3-Dimethyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid 3,3-(CH₃)₂, 2-O C₈H₁₂O₃ 156.18 Methyl groups increase steric bulk; ether oxygen modifies solubility
Key Observations:
  • Ring Strain : The bicyclo[2.1.1]hexane framework introduces significant strain, which can enhance reactivity in ring-opening or functionalization reactions .
  • Molecular Weight : Bromine and Boc-protected analogs exhibit higher molecular weights, impacting pharmacokinetic properties like membrane permeability .
Characterization:
  • HRMS and NMR : Used extensively for analogs (e.g., compound 20 in : HRMS calc. 490.1316, found 490.1299; ¹H NMR δ 7.60–1.26) .
  • HPLC Purity : High purity (>95%) reported for bicyclic carboxylic acids, critical for pharmaceutical applications .

Biological Activity

4-Methyl-3-oxobicyclo[2.1.1]hexane-1-carboxylic acid is a bicyclic compound with significant potential in various biological applications due to its unique structural features, including a ketone and a carboxylic acid functional group. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula of 4-methyl-3-oxobicyclo[2.1.1]hexane-1-carboxylic acid is C8H10O3C_8H_{10}O_3 with a molecular weight of 154 Da. The compound features a bicyclic structure characterized by two fused cyclopropane rings, which contributes to its unique reactivity and biological properties.

PropertyValue
Molecular FormulaC8H10O3
Molecular Weight154 Da
LogP (Partition Coefficient)1.01
Polar Surface Area (Ų)54
Hydrogen Bond Donors1
Hydrogen Bond Acceptors3

Synthesis Methods

The synthesis of 4-methyl-3-oxobicyclo[2.1.1]hexane-1-carboxylic acid typically involves photochemical reactions, particularly [2+2] cycloaddition methods. These reactions require specific light sources such as mercury lamps to facilitate the formation of the bicyclic structure under controlled conditions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets through its functional groups:

  • Hydrogen Bonding : The ketone and carboxylic acid groups can form hydrogen bonds with biological macromolecules, influencing enzyme activity and receptor interactions.
  • Reactivity : The compound can undergo oxidation and reduction reactions, leading to the formation of various derivatives that may exhibit different biological activities.

Antimicrobial Properties

Research indicates that compounds similar to 4-methyl-3-oxobicyclo[2.1.1]hexane-1-carboxylic acid exhibit antimicrobial properties. For instance, studies have shown that bicyclic compounds can possess significant antibacterial activity against various pathogens, making them candidates for further investigation in drug development .

Therapeutic Applications

The unique structure of 4-methyl-3-oxobicyclo[2.1.1]hexane-1-carboxylic acid positions it as a potential scaffold for drug development:

  • Antibacterial Agents : Due to its structural characteristics, it may serve as a lead compound for developing new antibiotics.
  • Anti-inflammatory Effects : Compounds with similar bicyclic structures have shown promise in modulating immune responses and could potentially be used in treating inflammatory diseases .

Case Studies

Case Study 1: Antibacterial Activity
A study focusing on the antibacterial efficacy of bicyclic compounds demonstrated that derivatives of 4-methyl-3-oxobicyclo[2.1.1]hexane exhibited notable activity against Gram-positive bacteria, suggesting potential applications in treating bacterial infections.

Case Study 2: Drug Development
Research into the pharmacological applications of bicyclic compounds has led to the identification of several derivatives with enhanced bioactivity profiles, indicating that modifications to the core structure can yield compounds with improved therapeutic effects.

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